

# 4-Fluoro-3-nitrobenzenesulfonamide synthesis from 1-fluoro-2-nitrobenzene

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## Compound of Interest

Compound Name:	4-Fluoro-3-nitrobenzenesulfonamide
Cat. No.:	B030519

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An In-depth Technical Guide to the Synthesis of **4-Fluoro-3-nitrobenzenesulfonamide** from 1-Fluoro-2-nitrobenzene

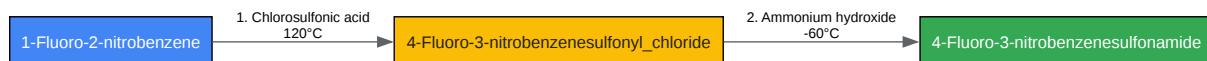
## Introduction

**4-Fluoro-3-nitrobenzenesulfonamide** is a valuable intermediate in the synthesis of various biologically active molecules.<sup>[1][2]</sup> It is particularly significant in the development of new pharmaceuticals and agrochemicals.<sup>[1]</sup> Its utility stems from the presence of reactive functional groups that allow for further chemical modifications. This guide provides a detailed technical overview of a two-step synthesis of **4-fluoro-3-nitrobenzenesulfonamide**, starting from 1-fluoro-2-nitrobenzene.

## Synthesis Pathway Overview

The synthesis proceeds in two primary stages:

- Chlorosulfonation: 1-Fluoro-2-nitrobenzene undergoes electrophilic aromatic substitution with chlorosulfonic acid to yield the intermediate, 4-fluoro-3-nitrobenzenesulfonyl chloride.
- Amination: The resulting sulfonyl chloride is then treated with ammonium hydroxide to produce the final product, **4-fluoro-3-nitrobenzenesulfonamide**.

[Click to download full resolution via product page](#)**Figure 1:** Overall synthesis pathway.

## Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis.

**Table 1:** Reactants and Products

Compound	Formula	Molecular Weight ( g/mol )	Amount	Moles (mmol)
1-Fluoro-2-nitrobenzene	C <sub>6</sub> H <sub>4</sub> FNO <sub>2</sub>	141.10	4.0 g	28.4
4-Fluoro-3-nitrobenzenesulfonamide	C <sub>6</sub> H <sub>5</sub> FN <sub>2</sub> O <sub>4</sub> S	220.18	5.1 g	23.2

**Table 2:** Reagents and Solvents

Reagent/Solvent	Formula	Volume
Chlorosulfonic acid	ClSO <sub>3</sub> H	25 mL
Ethyl acetate	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	3 x 50 mL
Isopropanol	C <sub>3</sub> H <sub>8</sub> O	-
Ammonium hydroxide	NH <sub>4</sub> OH	-
6M Hydrochloric acid	HCl	8 mL

**Table 3:** Reaction Conditions and Yield

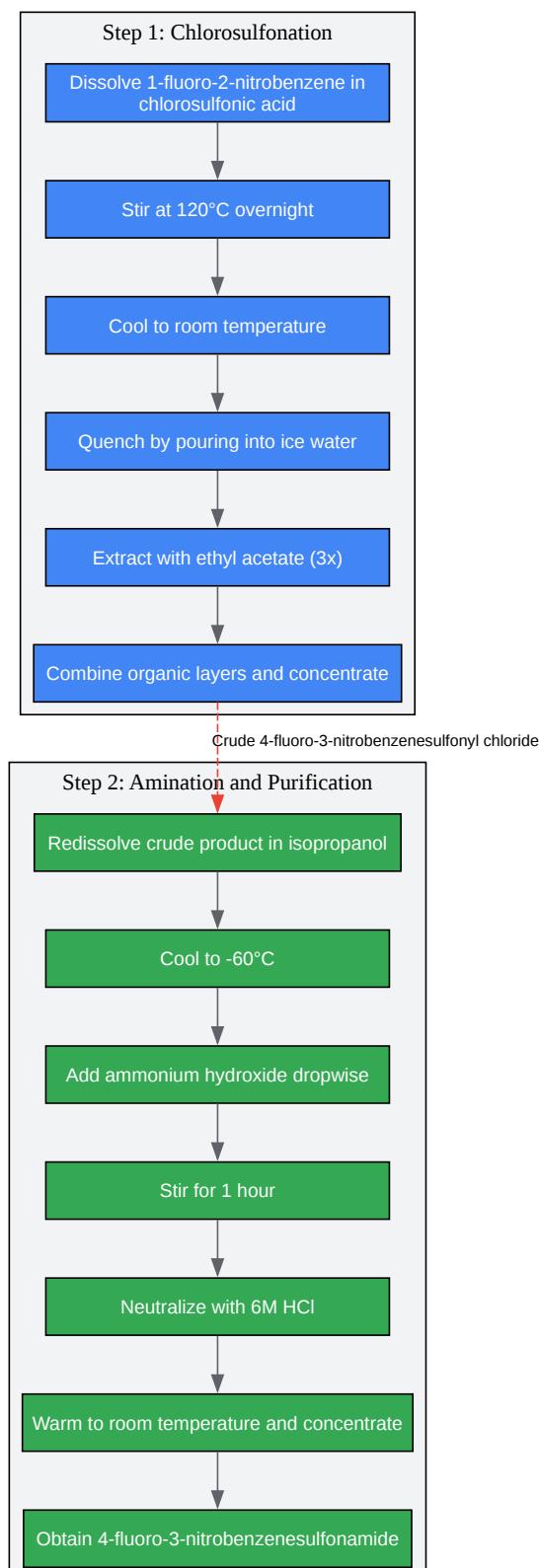
Step	Temperature	Time	Yield
Chlorosulfonation	120°C	Overnight	-
Amination	-60°C	1 hour	82%

Table 4: <sup>1</sup>H NMR Data for **4-Fluoro-3-nitrobenzenesulfonamide**

Solvent	Frequency	Chemical Shift (δ)	Multiplicity	Assignment
DMSO-d6	400 MHz	8.52	dd	1H
8.20	dq	1H		
7.84	dt	1H		
7.73	s	2H		

## Detailed Experimental Protocol

The following protocol is based on a general procedure for the synthesis of **4-fluoro-3-nitrobenzenesulfonamide**.<sup>[3]</sup>



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**Figure 2:** Experimental workflow.

## Step 1: Synthesis of 4-Fluoro-3-nitrobenzenesulfonyl chloride

- In a suitable reaction vessel, dissolve 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) in chlorosulfonic acid (25 mL).[3]
- Stir the reaction mixture at 120°C overnight.[3]
- After the reaction is complete, allow the mixture to cool to room temperature.[3]
- Carefully quench the reaction by slowly pouring the mixture into ice water.[3]
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[3]
- Combine the organic layers and concentrate them under reduced pressure to remove the solvent, yielding the crude 4-fluoro-3-nitrobenzenesulfonyl chloride.[3]

## Step 2: Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide

- Redissolve the crude product from the previous step in isopropanol.[3]
- Cool the solution to -60°C in a suitable cooling bath.[3]
- At this temperature, add ammonium hydroxide solution dropwise to the stirred solution.[3]
- Continue stirring the reaction mixture for 1 hour at -60°C.[3]
- Neutralize the reaction by adding 6M hydrochloric acid (8 mL).[3]
- Allow the reaction mixture to warm to room temperature and then concentrate it to dryness. [3]
- The resulting white solid is **4-fluoro-3-nitrobenzenesulfonamide** (5.1 g, 82% yield).[3]

## Conclusion

This guide outlines a reliable and high-yielding two-step synthesis of **4-fluoro-3-nitrobenzenesulfonamide** from 1-fluoro-2-nitrobenzene. The procedure involves a chlorosulfonation reaction followed by amination. The detailed protocol and quantitative data provided serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

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